4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(4-chlorobenzyl)-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification steps like recrystallization or column chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: 4-(4-Chlorobenzyl)-2-methylphenol.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler aromatic acid with similar chlorinated aromatic structure.
4-Chlorobenzyl alcohol: An alcohol derivative with a similar chlorobenzyl group.
4-Chlorobenzyl benzoate: Another ester with a similar chlorobenzyl group but different ester linkage.
Uniqueness
4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is unique due to its specific combination of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5415-13-4 |
---|---|
Molecular Formula |
C21H16Cl2O2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-2-methylphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16Cl2O2/c1-14-12-16(13-15-2-7-18(22)8-3-15)4-11-20(14)25-21(24)17-5-9-19(23)10-6-17/h2-12H,13H2,1H3 |
InChI Key |
LRFZJMZWLQOTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.